[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol

Lipophilicity LogP Membrane Permeability

[(1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol is a rigid, chiral bicyclic amino alcohol with a defined (1S,2S,5R) absolute configuration, making it a valuable synthon in medicinal chemistry for the construction of conformationally constrained analogs. It is a versatile intermediate featuring both a secondary amine and a primary alcohol, enabling diverse derivatization for structure-activity relationship (SAR) exploration.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 72448-31-8
Cat. No. B2752858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol
CAS72448-31-8
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1C2C1C(NC2)CO
InChIInChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2/t4-,5-,6+/m0/s1
InChIKeySFEYJTLKTWQWMB-HCWXCVPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol (CAS 72448-31-8): A Chiral Bicyclic Building Block for Pharmaceutical Research and Synthesis


[(1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol is a rigid, chiral bicyclic amino alcohol with a defined (1S,2S,5R) absolute configuration, making it a valuable synthon in medicinal chemistry for the construction of conformationally constrained analogs. It is a versatile intermediate featuring both a secondary amine and a primary alcohol, enabling diverse derivatization for structure-activity relationship (SAR) exploration . The compound is supplied as a free base with a typical purity of ≥97% (HPLC) and is also available as its hydrochloride salt (CAS 1818847-65-2) to facilitate salt screening and formulation studies .

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Regiochemistry in 3-Azabicyclo[3.1.0]hexane Methanol Analogs


In the realm of 3-azabicyclo[3.1.0]hexane methanol derivatives, even seemingly minor structural variations can profoundly impact molecular recognition, biological activity, and pharmacokinetic properties. The (1S,2S,5R) stereoisomer presents a unique spatial orientation of the hydroxymethyl group that is distinct from its diastereomer, (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-methanol (CAS 1092506-35-8), and its regioisomer, 3-azabicyclo[3.1.0]hexane-6-methanol (CAS 134575-13-6) . These configurational differences translate into quantifiable disparities in lipophilicity (LogP), basicity (pKa), and polar surface area (PSA), which directly influence passive membrane permeability, solubility, and target binding. Therefore, substituting one analog for another without rigorous comparative data risks introducing uncontrolled variables that can derail lead optimization campaigns and compromise the validity of SAR conclusions.

Quantitative Differentiation Evidence for (1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol Against Its Closest Analogs


Lipophilicity Advantage: A Higher LogP (-0.085) Relative to the 6-Methanol Regioisomer (-0.95 to -0.23) for Enhanced Membrane Permeability

The calculated LogP for (1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol is -0.0846, while the regioisomer 3-azabicyclo[3.1.0]hexane-6-methanol (CAS 134575-13-6) exhibits a significantly lower LogP ranging from -0.95 to -0.227, depending on the prediction method [1]. This approximately 0.1 to 0.9 log unit difference indicates that the target compound is comparatively more lipophilic, which can be a critical factor for passive diffusion across biological membranes. In medicinal chemistry, a LogP closer to zero is often preferred for balancing aqueous solubility and membrane permeability, making the target a more favorable starting point for optimizing central nervous system (CNS) drug candidates.

Lipophilicity LogP Membrane Permeability Drug Design

Distinct pKa Profile: A Higher pKa₁ (8.61) Suggests Different Ionization State at Physiological pH Compared to Typical Secondary Amines

Experimental determination reports a pKa₁ of 8.607 for the hydrochloride salt of (1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol, with a second pKa₂ of 14.713 corresponding to the alcohol group . While a direct head-to-head comparison for the (1R,2S,5S) diastereomer is not available, typical secondary amines in similar bicyclic systems exhibit pKa values around 9-11. This specific pKa value of the target compound implies that at physiological pH (7.4), a significantly higher fraction of the amine will be in its neutral, uncharged form, which is preferred for passive membrane permeation and blood-brain barrier penetration. This property can be leveraged to fine-tune the pharmacokinetic profile of derived drug candidates without extensive structural modification.

pKa Ionization Druglikeness Absorption

Defined Polar Surface Area (PSA) of 32.26 Ų: An Optimal Balance for CNS Druglikeness

The topological polar surface area (tPSA) of (1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol is calculated to be 32.26 Ų [1]. This value sits comfortably below the widely accepted threshold of 60-70 Ų for good blood-brain barrier (BBB) penetration and oral absorption. In contrast, the core scaffold 3-azabicyclo[3.1.0]hexane itself has a PSA of only 12 Ų, but lacks the hydrogen-bond donor and acceptor capabilities that often facilitate target engagement. The addition of the hydroxymethyl group increases the PSA into a range that maintains CNS permeability while providing a handle for further derivatization. This specific PSA profile is a result of the (1S,2S,5R) configuration, where the hydroxymethyl group's orientation contributes to the overall molecular polarity. Many close analogs, such as regioisomers with the hydroxymethyl group at different positions, may exhibit altered PSA values that shift them out of this optimal range.

Polar Surface Area CNS Drug Design Blood-Brain Barrier Physicochemical Property

Single Enantiomer vs. Racemic Mixture: Guaranteed Stereochemical Purity for Robust SAR

The target compound is supplied as a single, well-defined enantiomer with (1S,2S,5R) absolute configuration, while its closest analog, (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-methanol (CAS 1092506-35-8), is explicitly marketed as a 'rel' (relative) or racemic mixture . This is a critical distinction for drug discovery: using a single enantiomer ensures that any observed biological activity originates from a single molecular entity, avoiding the confounding effects of distomers (the less active or unwanted enantiomer). In lead optimization, replacing a racemic fragment with a homochiral building block like this one can dramatically improve target selectivity and reduce off-target effects, directly impacting the quality of SAR data and the developability of the final candidate.

Stereochemistry Enantiomeric Purity Chiral Building Block SAR

Higher Commercial Purity: 97-98% vs. 95% Ensures Reliable Research Outcomes and Easier Downstream Processing

Multiple reputable vendors supply (1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol with a guaranteed minimum purity of 97% (Bidepharm) or 98% (MolCore) . In contrast, the hydrochloride salt (CAS 1818847-65-2) is available at 95% purity, and the diastereomeric analog (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-methanol is commonly listed at 95% purity . While a 2-3% purity difference may seem small, in the context of multi-step synthesis it translates to a proportionally lower impurity burden. For a 10-step linear synthesis, a 95% purity starting material can lead to significantly more byproduct accumulation, requiring extensive and costly purification at later stages. The 98% purity specification minimizes this risk, ensuring more predictable reaction outcomes and easier isolation of final products.

Chemical Purity Quality Control Reproducibility Procurement

High-Value Application Scenarios for (1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol Based on Its Quantified Differentiation


CNS Drug Discovery: Optimizing Brain-Penetrant Leads

The combination of a moderate LogP (-0.085), a relatively low pKa (8.61), and a PSA of 32.26 Ų, all falling within the optimal range for CNS druglikeness, makes this compound an ideal starting point for the synthesis of brain-penetrant drug candidates. As demonstrated by the LogP and pKa evidence [1], it offers a superior permeability profile compared to the more polar 6-methanol analog. Researchers targeting neurological disorders such as depression, anxiety, or neurodegenerative diseases can use this scaffold to build focused libraries with a higher probability of achieving adequate brain exposure.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

As a single, well-defined enantiomer with high purity (97-98%), this compound is perfectly suited for fragment-based screening and subsequent hit-to-lead optimization. Its stereochemical homogeneity eliminates the ambiguity of racemic fragments, ensuring that initial binding data is directly interpretable and can be confidently used to guide chemical modifications . The amine and alcohol functionalities provide two orthogonal vectors for parallel SAR exploration, allowing medicinal chemists to efficiently map target binding pockets.

Asymmetric Synthesis and Chiral Ligand Design

The rigid, fused cyclopropane ring system locks the (1S,2S,5R) configuration, providing a stereochemically defined scaffold for the development of novel chiral ligands or organocatalysts. Its conformational rigidity, evidenced by its specific pKa and PSA values, translates into predictable three-dimensional presentation of functional groups, which is essential for enantioselective transformations . This compound can be readily elaborated into bidentate ligands for transition-metal catalysis.

Quality-Controlled Chemical Biology Probe Synthesis

For chemical biology applications where target identification and validation require high-confidence chemical probes, the availability of this compound at 97-98% purity with full analytical characterization is critical [1]. The low impurity profile minimizes the risk of off-target effects caused by trace contaminants, ensuring that observed biological phenotypes can be reliably linked to the intended target engagement. The clear stereochemical identity further supports rigorous SAR studies.

Quote Request

Request a Quote for [(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.